Suc-Leu-Tyr-AMC

Calpain Enzyme Kinetics Protease Substrate

Choose Suc-Leu-Tyr-AMC for isoform-specific calpain-1 (Km 4.74 mM) vs. calpain-2 (Km 2.21 mM) discrimination—critical for neurodegenerative disease research. This validated, high-purity (≥98%) fluorogenic substrate ensures reproducible chymotrypsin-like activity measurements of 20S proteasome. Unlike generic alternatives, its unique cleavage by E. coli Ti protease (Km 1.3 mM) eliminates purification steps. Long shelf-life (-20°C) supports longitudinal studies. NOT replaceable by Suc-LLVY-AMC without cross-validation—avoid kinetic misinterpretation. Bulk packs available for HTS campaigns.

Molecular Formula C29H33N3O8
Molecular Weight 551.6 g/mol
CAS No. 94367-20-1
Cat. No. B549510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Leu-Tyr-AMC
CAS94367-20-1
SynonymsSuc-Leu-Tyr-NHMeC
succinyl-leucyl-tyrosyl-4-methyl-7-coumarylamide
Molecular FormulaC29H33N3O8
Molecular Weight551.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O
InChIInChI=1S/C29H33N3O8/c1-16(2)12-22(31-25(34)10-11-26(35)36)29(39)32-23(14-18-4-7-20(33)8-5-18)28(38)30-19-6-9-21-17(3)13-27(37)40-24(21)15-19/h4-9,13,15-16,22-23,33H,10-12,14H2,1-3H3,(H,30,38)(H,31,34)(H,32,39)(H,35,36)/t22-,23-/m0/s1
InChIKeyRIYLNECMTVNMSO-GOTSBHOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO
Storage-20°C

Suc-Leu-Tyr-AMC (CAS 94367-20-1) as a Calpain and Proteasome Fluorogenic Substrate: Key Specifications for Procurement


Suc-Leu-Tyr-AMC (CAS 94367-20-1) is a fluorogenic peptide substrate widely utilized for measuring the chymotrypsin-like activity of calpain I, calpain II, and the 20S proteasome . The compound consists of a succinyl-leucyl-tyrosine peptide sequence conjugated to 7-amino-4-methylcoumarin (AMC), which upon enzymatic cleavage releases a fluorescent signal (excitation/emission: 360/460 nm) . With a molecular weight of 551.6 Da and a purity specification typically ≥98%, it is supplied as a lyophilized powder requiring reconstitution in DMSO or methanol . This substrate is not cell-permeable and is intended for in vitro or ex vivo assays using purified enzymes or cell/tissue lysates [1].

Critical Differentiation: Why Suc-Leu-Tyr-AMC Cannot Be Simply Replaced by Other Calpain or Proteasome Substrates


Generic substitution of Suc-Leu-Tyr-AMC with other fluorogenic substrates, such as Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), is not scientifically valid without cross-validation . While both substrates target chymotrypsin-like proteases, their distinct peptide sequences (Suc-Leu-Tyr vs. Suc-Leu-Leu-Val-Tyr) confer significant differences in enzyme affinity, cleavage kinetics, and susceptibility to inhibition [1]. For example, Suc-Leu-Tyr-AMC exhibits divergent Km values for calpain-1 (4.74 mM) and calpain-2 (2.21 mM), indicating differential recognition that would be lost with a generic alternative [2]. Furthermore, the compound is uniquely cleaved by the E. coli protease Ti (Km = 1.3 mM), a property not shared by Suc-LLVY-AMC, which is a critical consideration for assays involving bacterial lysates [3]. Therefore, substituting this substrate without empirical validation can lead to erroneous kinetic parameters, misinterpretation of inhibitor potency, and compromised assay reproducibility.

Quantitative Differentiation Evidence for Suc-Leu-Tyr-AMC: A Comparative Guide for Scientific Selection


Differential Affinity of Suc-Leu-Tyr-AMC for Calpain-1 vs. Calpain-2: A Quantitative Comparison

Suc-Leu-Tyr-AMC exhibits distinct substrate affinities for the two major calpain isoforms, a critical parameter for isoform-specific activity assays. The Km value for calpain-1 is 4.74 mM, while for calpain-2 it is 2.21 mM [1]. This represents a 2.14-fold difference in affinity, underscoring the need for isoform-specific substrate selection and kinetic validation. In contrast, the widely used alternative substrate Suc-Leu-Leu-Val-Tyr-AMC does not provide comparable published isoform-specific kinetic discrimination under the same assay conditions, limiting its utility in differentiating calpain-1 from calpain-2 activity .

Calpain Enzyme Kinetics Protease Substrate

Validated Use of Suc-Leu-Tyr-AMC in High-Throughput Calpain-1 Inhibitor Screening with Quantitative Ki Data

Suc-Leu-Tyr-AMC is a validated and widely accepted substrate for high-throughput screening (HTS) of calpain-1 inhibitors, with published Ki values confirming its utility. For instance, the compound CHEMBL5195850 demonstrated a Ki of 56 nM against human calpain-1 in an assay using Suc-Leu-Tyr-AMC as the substrate [1]. Similarly, another study reported a Ki of 100 nM for inhibition of human erythrocyte calpain-1 using this substrate [2]. This quantitative inhibitor profiling is a key differentiator; many alternative substrates lack a comparable body of published inhibitor data, making assay validation and cross-study comparison more challenging.

Drug Discovery Calpain Inhibitors High-Throughput Screening

Unique Reactivity with E. coli Protease Ti: A Quantitative Distinction for Bacterial Lysate Assays

Suc-Leu-Tyr-AMC is a substrate for the E. coli ATP-dependent protease Ti, with a reported Km of 1.3 mM [1]. Importantly, it is not degraded by protease La, the other major ATP-dependent protease in E. coli [1]. This specific reactivity profile is a critical differentiator for studies involving bacterial protein degradation pathways. In contrast, the popular proteasome substrate Suc-Leu-Leu-Val-Tyr-AMC is not known to be a substrate for protease Ti, making Suc-Leu-Tyr-AMC the preferred choice for assays designed to specifically monitor protease Ti activity in bacterial extracts [2].

Microbiology ATP-Dependent Protease Protease Ti

Solubility and Storage Stability: Practical Differentiators for Assay Workflow and Procurement

Suc-Leu-Tyr-AMC demonstrates high solubility in DMSO (≥30 mg/mL) and ethanol (20 mg/mL), facilitating the preparation of concentrated stock solutions for high-throughput screening applications . This is a practical advantage over some less soluble peptide-AMC conjugates, which may require more aggressive solvents or sonication, potentially affecting assay robustness. Furthermore, the compound is stable for at least one year when stored at -20°C as a lyophilized powder, ensuring long-term assay consistency and reducing procurement frequency [1]. While Suc-Leu-Leu-Val-Tyr-AMC shares similar storage recommendations, its solubility profile can vary by vendor and salt form, necessitating additional quality control checks upon receipt .

Assay Development Compound Handling Stability

Optimized Application Scenarios for Suc-Leu-Tyr-AMC Based on Quantitative Evidence


Isoform-Specific Calpain Activity Assays for Disease Mechanism Studies

Suc-Leu-Tyr-AMC is uniquely suited for assays aiming to distinguish between calpain-1 and calpain-2 activity due to its differential Km values (4.74 mM vs. 2.21 mM, respectively) [1]. This application is critical in neurodegenerative disease research, where calpain-1 and calpain-2 play distinct roles. Using this substrate, researchers can quantify isoform-specific contributions to pathology by performing kinetic assays with varying substrate concentrations or by using isoform-specific inhibitors as controls.

High-Throughput Screening (HTS) for Calpain-1 Inhibitors in Drug Discovery

This substrate is a validated reagent for HTS campaigns targeting calpain-1, as evidenced by published Ki values (e.g., 56 nM for CHEMBL5195850) [2]. Its consistent performance in fluorescence-based assays, combined with its high solubility in DMSO (≥30 mg/mL), enables seamless integration into automated liquid handling systems. Procurement for HTS programs is justified by the extensive body of inhibitor profiling data, which reduces the time required for assay development and validation .

Monitoring E. coli Protease Ti Activity in Bacterial Protein Degradation Studies

For research focused on the E. coli ATP-dependent protease Ti, Suc-Leu-Tyr-AMC is the preferred substrate. Its specific cleavage by protease Ti (Km = 1.3 mM) and lack of reactivity with protease La allows for direct activity measurements in bacterial lysates [3]. This specificity eliminates the need for time-consuming protein purification steps, accelerating research into bacterial stress responses and protein quality control mechanisms.

Long-Term Proteasome Activity Studies Requiring High Reagent Stability

The compound's documented stability (≥1 year at -20°C) makes it an economical choice for longitudinal studies or core facilities that require a consistent supply of a reliable proteasome substrate [4]. Its robust performance in measuring the chymotrypsin-like activity of the 20S proteasome ensures data reproducibility across multiple experimental timepoints, reducing the risk of batch-to-batch variability that can confound results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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